2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and various substituents including methoxy, fluorophenyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone in the presence of an acid catalyst.
Substitution reactions: The pyrazole ring is then functionalized with methoxyphenyl groups through electrophilic aromatic substitution.
Formation of the pyrimidine ring: This involves the condensation of a suitable precursor with the functionalized pyrazole.
Introduction of the fluorophenyl and trifluoromethyl groups: These groups are introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and continuous flow reactors.
Chemical Reactions Analysis
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Coupling reactions: Suzuki or Heck coupling reactions can be used to form carbon-carbon bonds, expanding the molecular framework.
Scientific Research Applications
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme kinetics.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting cellular processes. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine: This compound differs by having a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and biological activity.
2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidine:
The uniqueness of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H20F4N4O2 |
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Molecular Weight |
520.5 g/mol |
IUPAC Name |
2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C28H20F4N4O2/c1-37-21-11-5-18(6-12-21)24-15-25(19-7-13-22(38-2)14-8-19)36(35-24)27-33-23(16-26(34-27)28(30,31)32)17-3-9-20(29)10-4-17/h3-16H,1-2H3 |
InChI Key |
YJXQJXYKDANUBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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